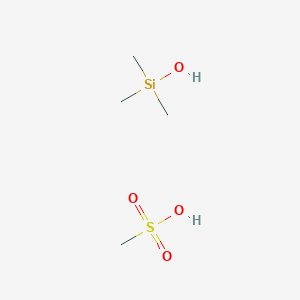
Hydroxy(trimethyl)silane;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(trimethyl)silane;methanesulfonic acid is a compound that combines the properties of both hydroxy(trimethyl)silane and methanesulfonic acid. Hydroxy(trimethyl)silane is a silicon-based compound known for its applications in organic synthesis, particularly in radical reactions and hydrosilylation. Methanesulfonic acid, on the other hand, is a strong acid with the chemical formula CH₃SO₃H, widely used in green chemistry due to its high solubility, low toxicity, and biodegradability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy(trimethyl)silane can be synthesized through the hydrolysis of trimethylsilyl chloride in the presence of water. The reaction typically involves the following steps:
Hydrolysis: Trimethylsilyl chloride reacts with water to form hydroxy(trimethyl)silane and hydrochloric acid. [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_3\text{SiOH} + \text{HCl} ]
Methanesulfonic acid is industrially produced by the oxidation of dimethyl sulfide using oxygen or nitric acid. The process involves the following steps:
Oxidation: Dimethyl sulfide is oxidized to methanesulfonic acid. [ \text{(CH}_3\text{)}_2\text{S} + 2\text{O}_2 \rightarrow 2\text{CH}_3\text{SO}_3\text{H} ]
Industrial Production Methods
Methanesulfonic acid is produced on an industrial scale using the oxidation of dimethyl sulfide with nitric acid, followed by purification processes to obtain high-purity methanesulfonic acid .
Chemical Reactions Analysis
Types of Reactions
Hydroxy(trimethyl)silane undergoes various types of reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Radical Reactions: Involvement in radical-based reductions and polymerizations.
Methanesulfonic acid participates in:
Esterification: Reaction with alcohols to form esters.
Alkylation: Reaction with alkenes to form alkylated products.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Radical Reactions: Initiated by radical initiators like azobisisobutyronitrile (AIBN).
Esterification: Catalyzed by methanesulfonic acid in the presence of alcohols.
Alkylation: Catalyzed by methanesulfonic acid in the presence of alkenes
Major Products
Hydrosilylation: Formation of organosilicon compounds.
Radical Reactions: Formation of reduced organic compounds.
Esterification: Formation of esters.
Alkylation: Formation of alkylated organic compounds
Scientific Research Applications
Hydroxy(trimethyl)silane and methanesulfonic acid have diverse applications in scientific research:
Chemistry: Used in organic synthesis for hydrosilylation and radical reactions.
Biology: Methanesulfonic acid is used in the preparation of biological buffers.
Medicine: Methanesulfonic acid is used in pharmaceutical formulations.
Industry: Methanesulfonic acid is used in electroplating, metal recovery, and as a catalyst in various industrial processes
Mechanism of Action
Hydroxy(trimethyl)silane
Hydroxy(trimethyl)silane acts as a radical-based reducing agent. The mechanism involves the generation of silicon-centered radicals, which then participate in the reduction of organic substrates. The silicon radicals abstract hydrogen atoms from the substrate, leading to the formation of reduced products .
Methanesulfonic Acid
Methanesulfonic acid acts as a strong Brønsted acid, donating protons to various substrates. This protonation facilitates reactions such as esterification and alkylation by increasing the electrophilicity of the substrates .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Used in the synthesis of hydroxy(trimethyl)silane.
Sulfuric Acid: Another strong acid used in similar applications as methanesulfonic acid.
Trifluoromethanesulfonic Acid: A stronger acid with similar applications but higher reactivity
Uniqueness
Hydroxy(trimethyl)silane is unique due to its ability to participate in radical reactions under mild conditions, offering high selectivity and yield. Methanesulfonic acid is unique due to its high solubility, low toxicity, and biodegradability, making it a preferred choice in green chemistry .
Properties
Molecular Formula |
C4H14O4SSi |
|---|---|
Molecular Weight |
186.30 g/mol |
IUPAC Name |
hydroxy(trimethyl)silane;methanesulfonic acid |
InChI |
InChI=1S/C3H10OSi.CH4O3S/c2*1-5(2,3)4/h4H,1-3H3;1H3,(H,2,3,4) |
InChI Key |
RCZUTCJIWCAXAP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















